Home > Products > Screening Compounds P70482 > 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine - 1256157-76-2

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Catalog Number: EVT-2773769
CAS Number: 1256157-76-2
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2 and a molecular weight of 201.06 g/mol. This compound features a bromine atom at the 3-position of the tetrahydroimidazo[1,5-a]pyridine structure, which contributes to its reactivity and potential applications in various fields of research and industry .

Source and Classification

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is classified as a fused bicyclic heterocycle. Its structure includes a five-membered imidazole ring fused to a six-membered pyridine ring. The presence of the bromine atom enhances its chemical versatility, making it suitable for further modifications and reactions in organic synthesis .

Synthesis Analysis

Methods

The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine. This can be accomplished using bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction generally requires careful monitoring to ensure high yields and purity of the product .

Technical Details

  • Bromination Reaction: The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, with temperatures maintained at low levels to prevent side reactions.
  • Purification: Post-synthesis purification can be achieved through recrystallization or chromatographic techniques to isolate the desired compound from by-products.

Data

  • Molecular Formula: C7H9BrN2\text{C}_7\text{H}_9\text{BrN}_2
  • Molecular Weight: 201.06 g/mol
  • CAS Number: 1256157-76-2
  • Melting Point: Specific melting point data is not universally available but is essential for characterizing purity.
Chemical Reactions Analysis

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine can undergo several types of chemical reactions:

Types of Reactions

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols. Common reagents include sodium azide and potassium thiocyanate.
  • Oxidation: The compound can be oxidized to yield corresponding imidazo[1,5-a]pyridine derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can remove the bromine atom to yield the parent compound using catalytic hydrogenation methods or lithium aluminum hydride in anhydrous solvents .

Technical Details

Each reaction type may require specific conditions regarding temperature and solvent choice to optimize yields and minimize side products.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: The presence of the bromine atom makes it reactive towards nucleophiles and suitable for further chemical transformations.
Applications

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine has several significant applications:

  • Scientific Research: It serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Biological Studies: Ongoing research is investigating its potential biological activities including antimicrobial and anticancer properties.
  • Medicinal Chemistry: It is being explored as a pharmacophore in drug development due to its unique structural features that may interact with biological targets.
  • Industrial Uses: The compound is utilized in developing new materials and as a building block in organic synthesis processes .
Introduction to Imidazo[1,5-a]pyridine Scaffolds in Medicinal Chemistry

Historical Context of Bridged Heterocyclic Systems in Drug Discovery

The exploration of bicyclic heteroaromatic systems has profoundly influenced medicinal chemistry, with imidazo[1,5-a]pyridines emerging as a structurally unique class. First systematically investigated in the 1980s, these scaffolds gained prominence due to their balanced physicochemical properties and bioisosteric relationship with indoles and purines. Unlike simpler monocyclic heterocycles, the fused imidazo[1,5-a]pyridine system provides exceptional metabolic stability while maintaining sufficient aqueous solubility for bioavailability. The partial saturation in 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives further enhances these properties by reducing planar rigidity, thereby improving membrane permeability. This evolution reflects a broader trend in drug discovery toward structurally constrained, three-dimensional architectures that target challenging biological interfaces with high selectivity .

Structural Uniqueness of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS: 1256157-76-2; Molecular Formula: C₇H₉BrN₂; MW: 201.06 g/mol) exhibits distinctive structural features that differentiate it from its fully aromatic counterparts:

  • Core Saturation: The tetrahydro modification of the pyridine ring transitions the system from fully aromatic to a partially saturated bicyclic structure. This reduces overall molecular rigidity while maintaining the essential hydrogen-bonding capabilities of the imidazole nitrogen. The saturation decreases the π-conjugation extent but enhances solubility parameters critical for drug bioavailability [5] [6].

  • Bromine Positioning: The C3-bromine substitution occupies an electronically activated position within the imidazo[1,5-a]pyridine system. This halogen serves dual purposes: it provides a heavy atom effect potentially influencing spin-orbit coupling (relevant for photophysical applications) and creates a synthetic handle for cross-coupling reactions. Computational analyses indicate this bromine significantly increases molecular polarizability (cLogP: 1.76–2.05) compared to non-halogenated analogs [6].

  • Molecular Geometry: The saturated ring adopts a boat conformation with the bromine atom positioned equatorially, minimizing steric interactions. This geometry facilitates unhindered approach of nucleophiles in substitution reactions and provides optimal vectoring for pharmacophore development. The reduced aromaticity also decreases intermolecular stacking tendencies, potentially mitigating aggregation-related toxicity [5] [9].

Table 1: Key Physicochemical Properties of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

PropertyValueMeasurement Method
Molecular Weight201.06 g/mol-
LogP (Calculated)1.76–2.05XLOGP3, WLOGP, MLOGP consensus
Topological Polar Surface Area17.82 ŲErtl method
Water Solubility (ESOL)0.547 mg/mL (2.72 mM)Delaney model
Hydrogen Bond Acceptors2-
Hydrogen Bond Donors0-

Comparative Analysis with Related Imidazo-Pyridine/Pyrazine Derivatives

The strategic incorporation of bromine at the 3-position creates significant differentiation from structurally similar heterocycles:

  • Versus Imidazo[1,2-a]pyridines: While sharing an imidazo-fused pyridine core, the [1,5-a] isomer exhibits distinct electronic properties due to nitrogen positioning. The [1,5-a] isomer features an imidazole nitrogen at the bridgehead position, creating a polarized electron distribution that enhances halogen reactivity. This contrasts with imidazo[1,2-a]pyridines where bromine substituents demonstrate reduced electrophilic substitution kinetics. Additionally, the tetrahydro modification in the [1,5-a] series imparts greater sp³ character (Fraction Csp³: 0.57) than typically seen in [1,2-a] systems, improving solubility profiles [6] [9].

  • Versus Pyrazine Analogs: Replacement of the pyridine moiety with pyrazine (as in 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine) introduces an additional nitrogen atom. This modification significantly increases polarity (cLogP decrease of ~0.5 units) and hydrogen-bonding capacity. Biological evaluations indicate the pyrazine variants demonstrate enhanced activity against certain kinase targets due to this increased hydrogen-bonding potential with catalytic lysine residues. However, this comes at the cost of reduced blood-brain barrier penetration, a property where the pyridine-based derivative shows superior performance (Predicted BBB permeant: Yes) [4] [6].

  • Versus Benzimidazole Hybrids: Unlike fused benzimidazole systems (e.g., imidazo[1,5-a]pyridine-benzimidazole hybrids), the tetrahydroimidazo[1,5-a]pyridine scaffold lacks extended aromaticity. This reduces intercalation potential but enhances selectivity for non-DNA targets. The bromine atom's steric and electronic properties differ markedly from common benzimidazole substituents, enabling unique binding modes with tubulin and kinase targets as demonstrated in molecular docking studies of related compounds [7].

Properties

CAS Number

1256157-76-2

Product Name

3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Molecular Formula

C7H9BrN2

Molecular Weight

201.067

InChI

InChI=1S/C7H9BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2

InChI Key

SIPBOCCQDYQFJM-UHFFFAOYSA-N

SMILES

C1CCN2C(=CN=C2Br)C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.